![molecular formula C24H22N2O3 B2389058 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea CAS No. 2097914-65-1](/img/structure/B2389058.png)
3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Naphthalene is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound you mentioned seems to be a complex molecule that includes these structures.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings. Furan is a five-membered ring with an oxygen atom, and naphthalene consists of two fused benzene rings .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the furan and naphthalene structures. Furan rings can undergo reactions such as electrophilic substitution and oxidation . Naphthalene can also undergo electrophilic aromatic substitution .Scientific Research Applications
Synthesis and Material Properties
Polymerization Studies
Novel compounds containing the naphthalene group, such as urea derivatives, have been used as model compounds for polymerization studies, leading to the development of poly(urea-urethane)s with heterocyclic and chromophoric moieties. These compounds exhibit good solubility in organic solvents and moderate inherent viscosities, indicating potential applications in material science (Mallakpour & Rafiee, 2007).
Chromophoric Polymers
Utilizing similar compounds in the synthesis of chromophoric polymers has been explored. These polymers, containing naphthalene groups, are photoactive, suggesting their use in applications requiring light sensitivity or as components in optoelectronic devices (Mallakpour & Rafiee, 2008).
Biological Activities
Cancer Research
Derivatives similar to the queried compound have been studied for their anticancer activities. For instance, compounds with modifications in the naphthalene moiety have shown promising results against various cancer cell lines, highlighting the potential of these derivatives in drug development and therapeutic applications (Li et al., 2023).
Sensing and Detection
The urea and naphthalene derivatives have been explored as chemosensors for detecting ions such as fluoride and copper (II), demonstrating their utility in environmental monitoring and analytical chemistry. These compounds exhibit selective and sensitive detection capabilities, making them valuable tools for chemical sensing (Cho et al., 2003); (Yang et al., 2006).
Mechanism of Action
properties
IUPAC Name |
1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-22(18-10-12-19(13-11-18)23-9-4-14-29-23)16-26-24(28)25-15-20-7-3-6-17-5-1-2-8-21(17)20/h1-14,22,27H,15-16H2,(H2,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYKQXWMMFDVGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

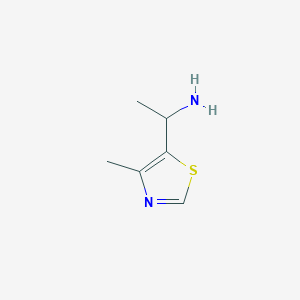
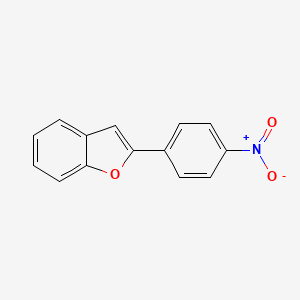
![Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2388977.png)
![N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide](/img/structure/B2388980.png)
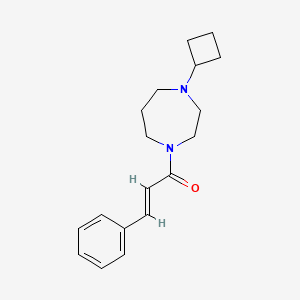
![N-(3-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2388984.png)
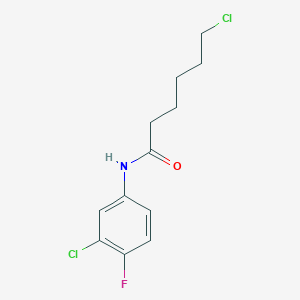
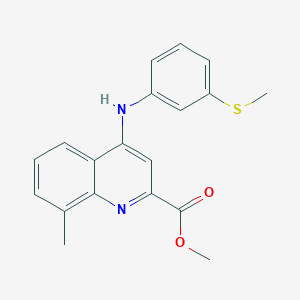
![2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine](/img/structure/B2388988.png)

![2-[2-amino-4-ethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide](/img/structure/B2388990.png)
![3-(4-chlorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2388992.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2388994.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2388995.png)